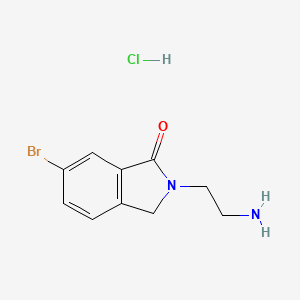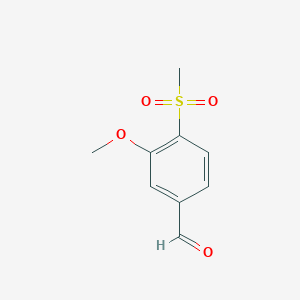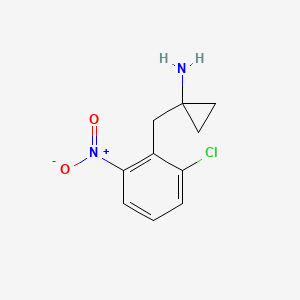
1-(2-Chloro-6-nitrobenzyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-6-nitrobenzyl)cyclopropan-1-amine is a chemical compound with the molecular formula C10H11ClN2O2 It is characterized by the presence of a cyclopropane ring attached to a benzyl group that is substituted with a chlorine atom and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-nitrobenzyl)cyclopropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-nitrobenzyl chloride and cyclopropanamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-6-nitrobenzyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Reduction: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Derivatives: Substitution reactions result in various substituted benzyl cyclopropanamine derivatives.
Scientific Research Applications
1-(2-Chloro-6-nitrobenzyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-nitrobenzyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-6-nitrobenzyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine.
1-(2-Chloro-6-nitrobenzyl)cyclopropane-1-thiol: Similar structure but with a thiol group instead of an amine.
Uniqueness
1-(2-Chloro-6-nitrobenzyl)cyclopropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its cyclopropane ring adds to its structural rigidity and influences its interaction with molecular targets.
Properties
Molecular Formula |
C10H11ClN2O2 |
|---|---|
Molecular Weight |
226.66 g/mol |
IUPAC Name |
1-[(2-chloro-6-nitrophenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H11ClN2O2/c11-8-2-1-3-9(13(14)15)7(8)6-10(12)4-5-10/h1-3H,4-6,12H2 |
InChI Key |
HSVGKQIZWIONHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=C(C=CC=C2Cl)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


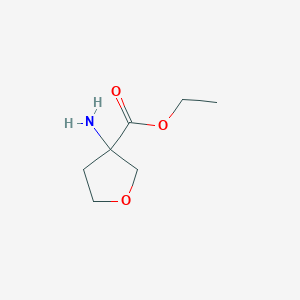

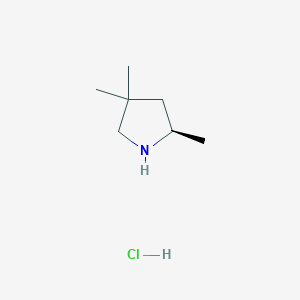
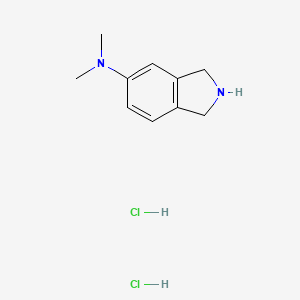

![2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]aceticacidhydrochloride](/img/structure/B13522379.png)
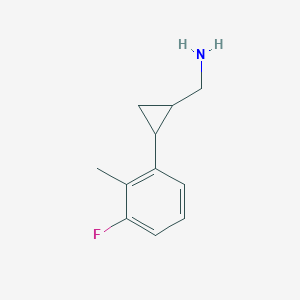
![2-[(1-benzothiophen-2-yl)methyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13522400.png)
![1-[(4-Aminophenyl)methyl]piperidin-2-onedihydrochloride](/img/structure/B13522401.png)

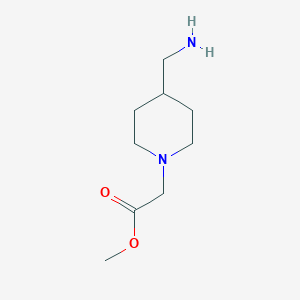
![1-[4-(Methylsulfanyl)phenyl]pentane-1,3-dione](/img/structure/B13522433.png)
